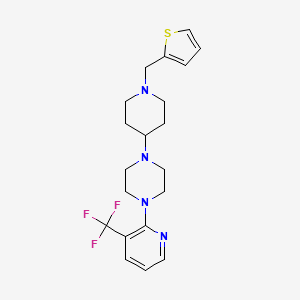

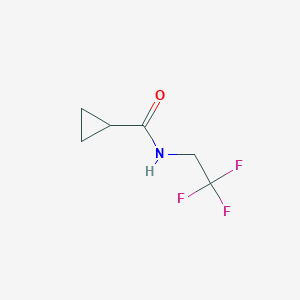

2-(2,6-Dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

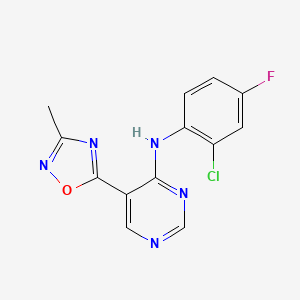

Talidomida-5,6-F es un derivado fluorado de la talidomida, un compuesto que ganó notoriedad en las décadas de 1950 y 1960 debido a sus efectos teratógenos. La talidomida en sí misma se comercializó inicialmente como sedante y antiemético, particularmente para las náuseas matutinas en mujeres embarazadas. Más tarde se descubrió que causaba graves defectos de nacimiento. A pesar de su trágica historia, la talidomida y sus derivados, incluida la talidomida-5,6-F, han encontrado nuevas aplicaciones en el tratamiento de diversas enfermedades, particularmente en oncología e inmunología .

Aplicaciones Científicas De Investigación

Talidomida-5,6-F tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de compuestos fluorados más complejos. Sus propiedades únicas lo hacen valioso en el estudio de la química del flúor y sus efectos en el comportamiento molecular.

Biología: El compuesto se utiliza en estudios biológicos para comprender los efectos de la fluoración en la actividad biológica y el metabolismo.

Medicina: Talidomida-5,6-F se está investigando por sus posibles efectos terapéuticos, particularmente en el tratamiento del cáncer. Su estructura fluorada puede mejorar su eficacia y reducir los efectos secundarios en comparación con los análogos no fluorados.

Industria: El compuesto se utiliza en el desarrollo de nuevos productos farmacéuticos y agroquímicos, aprovechando sus propiedades únicas para crear productos más efectivos y seguros

Mecanismo De Acción

El mecanismo de acción de Talidomida-5,6-F implica su interacción con varios objetivos moleculares y vías:

Objetivos moleculares: Talidomida-5,6-F se une a cereblon, una proteína que juega un papel crucial en la vía ubiquitina-proteasoma. Esta unión conduce a la degradación de proteínas específicas involucradas en la proliferación y supervivencia celular.

Vías involucradas: El compuesto modula la actividad de varias vías de señalización, incluida la vía del factor de necrosis tumoral alfa (TNF-α), la vía del factor de crecimiento endotelial vascular (VEGF) y la vía del factor nuclear kappa B (NF-κB).

Análisis Bioquímico

Biochemical Properties

The compound 2-(2,6-Dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione interacts with various enzymes, proteins, and other biomolecules. It is used in the development of Thalidomide based PROTACs, which are molecules designed to target proteins for degradation . The nature of these interactions involves the conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .

Cellular Effects

The cellular effects of 2-(2,6-Dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione are primarily related to its role in protein degradation. As a functionalized cereblon ligand, it is involved in the development of PROTACs, which can degrade target proteins, thereby influencing cell function . The exact impact on cell signaling pathways, gene expression, and cellular metabolism may vary depending on the specific proteins targeted for degradation.

Molecular Mechanism

The molecular mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-5,6-difluoroisoindoline-1,3-dione involves its role as a cereblon ligand. It allows rapid conjugation with carboxyl linkers due to the presence of an amine group, enabling it to bind to target proteins and mark them for degradation . This process can lead to changes in gene expression and enzyme activity, depending on the specific proteins targeted.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Talidomida-5,6-F implica la introducción de un átomo de flúor en la molécula de talidomida. Esto se puede lograr mediante diversas técnicas de fluoración, como la fluoración electrofílica o la sustitución nucleofílica. El proceso normalmente implica el uso de agentes fluorantes como N-fluoro-bencenosulfonimida (NFSI) o trifluoruro de dietilaminoazufre (DAST) en condiciones controladas para garantizar la fluoración selectiva en la posición deseada .

Métodos de producción industrial: La producción industrial de Talidomida-5,6-F sigue rutas sintéticas similares pero a mayor escala. El proceso implica medidas rigurosas de control de calidad para garantizar la pureza y la consistencia del producto final. El uso de reactores de flujo continuo y sistemas automatizados ayuda a escalar la producción manteniendo la seguridad y la eficiencia .

Análisis De Reacciones Químicas

Tipos de reacciones: Talidomida-5,6-F experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando agentes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de los productos oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio, lo que da como resultado la formación de derivados reducidos.

Sustitución: El átomo de flúor en Talidomida-5,6-F se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica. .

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en medio ácido.

Reducción: Hidruro de aluminio y litio en éter anhidro.

Sustitución: Metóxido de sodio en metanol.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas .

Comparación Con Compuestos Similares

Talidomida-5,6-F se puede comparar con otros compuestos similares, como:

Lenalidomida: Un derivado de la talidomida con propiedades inmunomoduladoras y anticancerígenas mejoradas. Es más potente y tiene un mejor perfil de seguridad en comparación con la talidomida.

Pomalidomida: Otro derivado de la talidomida con aplicaciones similares en el tratamiento del mieloma múltiple y otros cánceres. Es conocido por su mayor eficacia y menor toxicidad.

Derivados fluorados de la talidomida: Se han desarrollado otros derivados fluorados de la talidomida para mejorar sus propiedades farmacológicas.

Singularidad: Talidomida-5,6-F se destaca por su fluoración específica, que puede alterar significativamente su farmacocinética y farmacodinamia. La presencia del átomo de flúor puede mejorar la estabilidad, biodisponibilidad y afinidad de unión del compuesto a sus objetivos moleculares, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollo .

Propiedades

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5,6-difluoroisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2N2O4/c14-7-3-5-6(4-8(7)15)13(21)17(12(5)20)9-1-2-10(18)16-11(9)19/h3-4,9H,1-2H2,(H,16,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHXYRKTAZEQQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=CC(=C(C=C3C2=O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1496997-41-1 |

Source

|

| Record name | 2-(2,6-dioxopiperidin-3-yl)-5,6-difluoro-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2408684.png)

![[(Z)-[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propylidene]amino]thiourea](/img/structure/B2408685.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)benzamide](/img/structure/B2408695.png)

![8-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2408696.png)